![molecular formula C13H13N3O2S2 B2383515 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326834-30-3](/img/structure/B2383515.png)
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2-oxazole ring, a thieno[3,2-d]pyrimidine ring, and a sulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the sulfanyl group would likely have a significant impact on its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxazole ring and the sulfanyl group are likely to be reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. Unfortunately, without experimental data, these properties are difficult to predict .Scientific Research Applications
Synthesis and Physicochemical Properties
A study explored the synthesis of substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones and compared their properties with those of positionally isomeric thienopyrimidinones and their benzene isosteres. The research highlighted the influence of the sulfur atom's position on the electronic spectra and indicated potential changes in biological activities when transitioning from derivatives of 4-oxo-3,4-benzopyrimidines to their analogous thieno isosteres, suggesting applications in developing compounds with tailored biological activities A. Zadorozhny, A. Turov, V. Kovtunenko, 2010.
Antimicrobial and Insecticidal Potential
Another research focused on the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study underscores the versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities, which could lead to the development of new antimicrobial and insecticidal agents P. P. Deohate, Kalpana A. Palaspagar, 2020.
Biological Activities
Research into novel thiopyrimidine-glucuronide compounds demonstrated promising biological activities. This illustrates the potential of modifying the pyrimidine structure to enhance biological efficacy, possibly leading to new therapeutic agents R. Wanare, 2022.
Antitumor Activities
A study on the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that the majority of the synthesized compounds displayed potent anticancer activity against various human cancer cell lines. This indicates the potential of these derivatives in anticancer drug development H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-7-9(8(2)18-15-7)6-20-13-14-10-4-5-19-11(10)12(17)16(13)3/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMCZPEALZIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


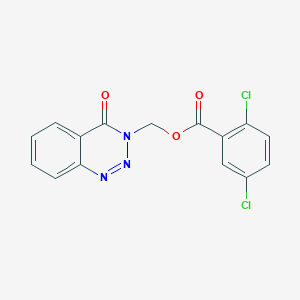

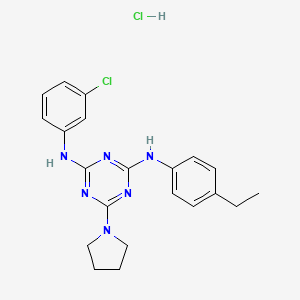
amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
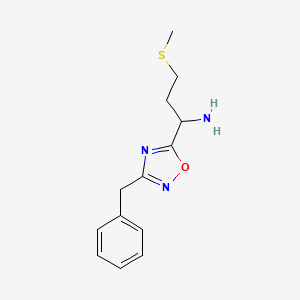
![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2383446.png)
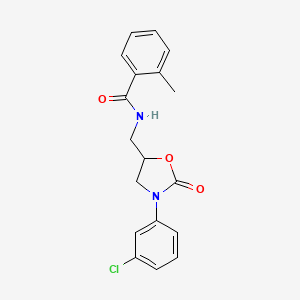
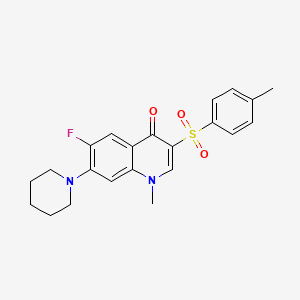
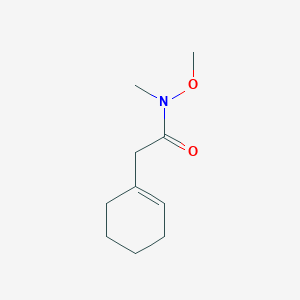
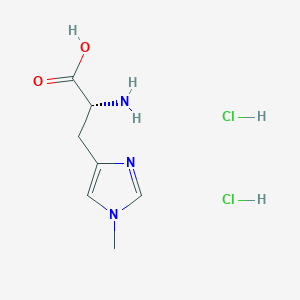
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2383451.png)
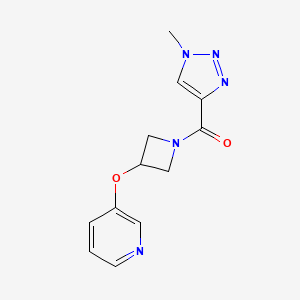
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)